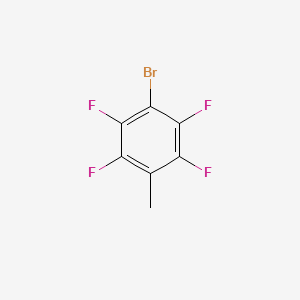

4-Bromo-2,3,5,6-tetrafluorotoluene

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-bromo-2,3,5,6-tetrafluoro-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF4/c1-2-4(9)6(11)3(8)7(12)5(2)10/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXHWIERFOQRRTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1F)F)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590722 | |

| Record name | 1-Bromo-2,3,5,6-tetrafluoro-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33564-68-0 | |

| Record name | 1-Bromo-2,3,5,6-tetrafluoro-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidating the Chemical Reactivity and Transformation Pathways of 4 Bromo 2,3,5,6 Tetrafluorotoluene

Nucleophilic Aromatic Substitution (SNAr) Chemistry of Bromine and Fluorine Substituents

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for aryl halides. In the case of 4-bromo-2,3,5,6-tetrafluorotoluene, the presence of multiple electron-withdrawing fluorine atoms significantly activates the aromatic ring towards nucleophilic attack. nih.gov The generally accepted mechanism for SNAr in such activated systems proceeds through a two-step addition-elimination process. libretexts.org First, a nucleophile attacks the carbon atom bearing a halogen, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This intermediate is stabilized by the delocalization of the negative charge onto the electron-withdrawing substituents. In the second step, a leaving group, typically the halide, is expelled, restoring the aromaticity of the ring. libretexts.org

Stereoelectronic Effects of Multiple Fluorine Atoms on SNAr Reactivity

The high electronegativity of the four fluorine atoms in this compound plays a crucial role in its reactivity. These atoms exert a strong electron-withdrawing inductive effect, which polarizes the C-F and C-Br bonds and increases the electrophilicity of the aromatic ring. This enhanced electrophilicity makes the ring highly susceptible to attack by nucleophiles.

Recent studies have highlighted the importance of concerted SNAr pathways, which deviate from the classical stepwise mechanism. acs.orgresearchgate.net In these concerted reactions, the bond formation with the incoming nucleophile and the cleavage of the carbon-halogen bond occur in a single transition state. researchgate.net The presence of multiple fluorine atoms can stabilize such transition states through stereoelectronic interactions, such as the interaction between the developing C-nucleophile bond and the antibonding orbital of the C-halogen bond. researchgate.net This can lower the activation energy and facilitate the substitution reaction, even with less reactive nucleophiles or on electron-rich aromatic systems where a stable Meisenheimer intermediate is less likely to form. acs.org

Cross-Coupling Reactions Involving the Aryl Bromine Moiety

The carbon-bromine bond in this compound is a key site for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling Reactions of Polyfluorinated Aryl Halides

The Suzuki-Miyaura cross-coupling reaction is a widely used method for forming C-C bonds, typically between an organoboron compound and an organic halide. tcichemicals.com In the context of polyfluorinated compounds like this compound, this reaction allows for the introduction of various aryl or vinyl groups at the position of the bromine atom.

The general procedure involves the reaction of the polyfluorinated aryl bromide with an arylboronic acid in the presence of a palladium catalyst and a base. rsc.org The catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. The presence of fluorine atoms can influence the reaction rates and yields, often requiring specific catalyst systems and reaction conditions to achieve high efficiency. rsc.org

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 2,3,4,5-Tetrabromofuran | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | 1,4-Dioxane | 2,3,4,5-Tetraphenylfuran | 92% | rsc.org |

| 4-Bromoanisole | Benzyloxyethyltrifluoroborate | PdCl2AtaPhos2 | Cs2CO3 | Toluene (B28343)/H2O | 1-(2-(Benzyloxy)ethyl)-4-methoxybenzene | 95% | nih.gov |

Mizoroki-Heck Reactions and Related Olefination Processes with Fluorine-Containing Agents

The Mizoroki-Heck reaction provides a method for the arylation of alkenes. mdpi.com It involves the palladium-catalyzed reaction of an aryl halide with an alkene in the presence of a base to form a substituted alkene. mdpi.comnih.gov This reaction is a powerful tool for creating new C-C double bonds. mdpi.com

For polyfluorinated substrates, the Mizoroki-Heck reaction can be used to introduce alkenyl groups onto the aromatic ring. researchgate.net The reaction typically proceeds with high stereoselectivity, often favoring the formation of the E-isomer of the product. researchgate.net The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for achieving good yields and selectivity. nih.govresearchgate.net

Table 2: Mizoroki-Heck Reaction Examples

| Aryl Halide | Alkene | Catalyst | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Aryl monobromides and polybromides | H2C=CH(CF2)n-1CF3 (n=8, 10) | Pd(OAc)2 | NaOAc | DMF/THF | Ar(CH=CHRfn)m | 78% (avg.) | researchgate.net |

| β,β-Difluoroacrylate | 4-Methylstyrene | Pd(dba)2/dppb | Et3N | Toluene | Monofluorinated 1,3-diene | 81% | nih.gov |

C-N, C-O, and C-C Bond Forming Reactions with Fluorinated Aryl Boronates and Halides

Beyond the Suzuki and Heck reactions, the bromine atom on this compound facilitates a variety of other cross-coupling reactions to form C-N, C-O, and C-C bonds. The Buchwald-Hartwig amination, for instance, allows for the formation of C-N bonds by coupling aryl halides with amines in the presence of a palladium catalyst and a strong base. tcichemicals.com This reaction is instrumental in synthesizing anilines and other nitrogen-containing aromatic compounds.

Similarly, C-O bond formation can be achieved through palladium-catalyzed coupling with alcohols or phenols. These reactions often require specific ligands to promote the desired transformation. Furthermore, various other C-C bond-forming reactions can be employed, expanding the synthetic utility of this fluorinated building block.

Reactivity at the Methyl Group: Side-Chain Functionalization

While the aromatic ring is the primary site of reactivity for many transformations, the methyl group of this compound also offers opportunities for functionalization. Side-chain reactions can introduce a wide range of functional groups, further diversifying the chemical space accessible from this starting material.

One common approach is free-radical halogenation of the methyl group, typically using reagents like N-bromosuccinimide (NBS) under photochemical or thermal initiation. This leads to the formation of a benzylic bromide, which is a versatile intermediate for subsequent nucleophilic substitution reactions. This allows for the introduction of various functionalities, such as alcohols, ethers, amines, and nitriles, at the benzylic position.

Another strategy involves the oxidation of the methyl group. Depending on the oxidizing agent and reaction conditions, the methyl group can be converted to a formyl group (aldehyde), a carboxyl group (carboxylic acid), or a hydroxymethyl group (alcohol). These transformations provide access to a range of valuable derivatives with different chemical properties and potential applications.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Meisenheimer complex |

| 2,3,4,5-Tetrabromofuran |

| Phenylboronic acid |

| 2,3,4,5-Tetraphenylfuran |

| 4-Bromoanisole |

| Benzyloxyethyltrifluoroborate |

| 1-(2-(Benzyloxy)ethyl)-4-methoxybenzene |

| 6-Bromo-3-(trifluoromethylsulfonyloxy)flavone |

| Arylboronic acid |

| 6-Aryl-3-(trifluoromethylsulfonyloxy)flavone |

| β,β-Difluoroacrylate |

| 4-Methylstyrene |

| Monofluorinated 1,3-diene |

| Nitroarenes |

| Styrene derivatives |

| Alkenylated arene |

Oxidation and Halogenation of the Methyl Group in Fluoroaromatics

The methyl group attached to the highly fluorinated benzene (B151609) ring in this compound is particularly susceptible to oxidation and halogenation reactions due to its benzylic position. masterorganicchemistry.comlibretexts.org

Oxidation: The benzylic carbon is activated towards oxidation. Strong oxidizing agents, such as hot acidic potassium permanganate (B83412) (KMnO₄) or chromic acid, can be employed to convert the methyl group into a carboxylic acid. masterorganicchemistry.comlibretexts.org This transformation proceeds because the benzylic C-H bonds are weaker than typical alkyl C-H bonds, facilitating the initial attack by the oxidant. The expected product from the exhaustive oxidation of this compound would be 4-Bromo-2,3,5,6-tetrafluorobenzoic acid.

Halogenation: The substitution of hydrogen atoms on the methyl group with halogens is a key reaction. libretexts.orglibretexts.org This process is distinct from the halogenation of the aromatic ring itself, which would require a Lewis acid catalyst. libretexts.org For benzylic halogenation, free-radical conditions are employed. masterorganicchemistry.com Reagents such as N-Bromosuccinimide (NBS), often with a radical initiator like a peroxide or exposure to UV light, are effective for brominating the methyl group. masterorganicchemistry.comlibretexts.org This method selectively installs a halogen on the side chain, producing 4-(bromomethyl)-1-bromo-2,3,5,6-tetrafluorobenzene. Further reaction can lead to di- and tri-halogenated products on the methyl group. libretexts.org

Radical Reactions Initiated at the Benzylic Position

The selectivity for reactions at the methyl group of this compound under specific conditions is explained by the stability of the intermediate radical species. masterorganicchemistry.comkhanacademy.org The benzylic C-H bonds are notably weaker than other sp³ hybridized C-H bonds because the homolytic cleavage of a benzylic C-H bond yields a benzylic radical. libretexts.org

This benzylic radical is significantly stabilized by resonance, as the unpaired electron can be delocalized into the adjacent aromatic ring. libretexts.org The mechanism for benzylic bromination, for instance, follows a classic free-radical chain reaction pathway: masterorganicchemistry.com

Initiation: The reaction is initiated by the homolytic cleavage of a weak bond in an initiator molecule (e.g., peroxide) or the brominating agent itself (e.g., Br₂) by heat or light to form radicals.

Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of this compound. This is the rate-determining step and it forms the resonance-stabilized 4-bromo-2,3,5,6-tetrafluorobenzyl radical and a molecule of hydrogen bromide (HBr). This stabilized radical then reacts with a molecule of Br₂ (or NBS) to form the halogenated product and a new bromine radical, which continues the chain.

Termination: The reaction concludes when two radicals combine in various ways to form non-radical species.

Because the key intermediate is this stabilized benzylic radical, reactions that proceed via this mechanism, such as radical halogenation, will almost exclusively occur at the benzylic position, leaving other positions untouched. masterorganicchemistry.com

Metalation and Lithiation Chemistry in Polyfluorinated Aryl Systems

The chemistry of polyfluorinated aryl systems like this compound is profoundly influenced by metalation reactions, particularly lithiation. These reactions create highly reactive organometallic intermediates that are pivotal in synthesis. Two primary pathways are possible when reacting with organolithium reagents like butyllithium (B86547) (BuLi): direct hydrogen-lithium exchange (metalation) or halogen-lithium exchange.

In the case of this compound, halogen-lithium exchange is generally the much faster and more dominant process compared to the deprotonation of a ring C-H bond. The reaction with BuLi, typically conducted in an ethereal solvent like diethyl ether at low temperatures (e.g., -78 °C), would lead to the rapid replacement of the bromine atom with lithium. This generates a new organolithium species, (2,3,5,6-tetrafluorotoluene-4-yl)lithium. This intermediate can then be trapped with various electrophiles to introduce a wide range of substituents at the 4-position of the tetrafluorotoluene ring.

While direct metalation by deprotonation is also a known reaction for fluoroaromatics, often facilitated by the acidifying effect of ortho-fluorine atoms, the presence of bromine makes the halogen exchange pathway kinetically favored with reagents like BuLi.

Advanced Mechanistic Studies of this compound Transformations

Advanced mechanistic studies on molecules like this compound focus on understanding the underlying principles governing their reactivity.

Radical Stability: The mechanism of benzylic halogenation hinges on the formation of the resonance-stabilized 4-bromo-2,3,5,6-tetrafluorobenzyl radical. libretexts.org The stability of this intermediate dictates the reaction's selectivity for the benzylic position over the aromatic ring or other potential reaction sites. Kinetic studies can quantify the rate of hydrogen abstraction and compare it to other substrates, providing insight into the electronic effects of the polyfluorinated ring on the stability of the adjacent radical.

Competition in Lithiation: Mechanistic investigations into the lithiation of bromo-polyfluoroaromatics confirm the competition between halogen-lithium exchange and direct deprotonation (metalation). The outcome is highly dependent on the reagent (e.g., BuLi vs. lithium diisopropylamide (LDA)), solvent, and temperature. Studies show that bromine-lithium exchange with BuLi in ether is an extremely rapid process, often concluding before potential side reactions like ortho-metalation can occur to a significant extent.

Intermolecular Interactions: The crystal structure and reactivity of highly halogenated compounds can be influenced by non-covalent interactions, such as halogen bonding. nih.gov In the solid state, the bromine atom on one molecule can act as a halogen bond donor, interacting with an electron-rich atom (like oxygen or another halogen) on an adjacent molecule. nih.govmdpi.com These interactions can play a role in the crystal packing of the material and potentially influence reaction pathways in the solid state or in concentrated solutions.

Data Tables

Table 1: Summary of Key Reactions

| Reaction Type | Reagents | Position of Reaction | Typical Product |

| Oxidation | Hot KMnO₄ or Chromic Acid | Methyl Group | 4-Bromo-2,3,5,6-tetrafluorobenzoic acid |

| Halogenation | NBS, UV light/initiator | Methyl Group | 4-(bromomethyl)-1-bromo-2,3,5,6-tetrafluorobenzene |

| Lithiation | Butyllithium (BuLi) | C-Br Bond (Aromatic Ring) | (2,3,5,6-tetrafluorotoluene-4-yl)lithium |

Strategic Applications of 4 Bromo 2,3,5,6 Tetrafluorotoluene in Contemporary Organic Synthesis

Utilization as a Versatile Building Block in Complex Molecule Assembly

The structure of 4-Bromo-2,3,5,6-tetrafluorotoluene, featuring a tetrafluorinated benzene (B151609) ring with a methyl group and a bromine atom, offers multiple reaction sites for synthetic chemists to exploit. The bromine atom, in particular, serves as a versatile handle for a variety of cross-coupling reactions, which are fundamental to the construction of complex molecular architectures.

While specific examples of named cross-coupling reactions such as Suzuki-Miyaura, Stille, or Sonogashira involving this compound are not extensively detailed in readily available literature, the principles of these reactions are broadly applicable. The carbon-bromine bond in such an electron-deficient aromatic ring is highly susceptible to oxidative addition to a low-valent transition metal catalyst, typically palladium, which is the initial step in these catalytic cycles. This reactivity allows for the formation of new carbon-carbon bonds, enabling the connection of the tetrafluorotoluene moiety to a wide array of other molecular fragments.

The electron-withdrawing nature of the four fluorine atoms significantly influences the reactivity of the aromatic ring, making the bromine atom a good leaving group in nucleophilic aromatic substitution reactions as well. This provides an alternative pathway for the introduction of various functional groups.

The versatility of this compound as a building block is further underscored by its use as a raw material for other important synthetic intermediates. For instance, it can be a precursor to 4-Bromo-2,3,5,6-tetrafluorobenzoic acid, a valuable component in the synthesis of pharmaceutical compounds. This transformation highlights how the methyl group can be oxidized to a carboxylic acid, adding another layer of synthetic utility to the parent molecule.

Table 1: Potential Cross-Coupling Reactions with this compound

| Reaction Type | Coupling Partner | Potential Product | Catalyst/Reagents |

| Suzuki-Miyaura | Arylboronic acid | Aryl-substituted tetrafluorotoluene | Palladium catalyst, Base |

| Stille | Organostannane | Aryl- or vinyl-substituted tetrafluorotoluene | Palladium catalyst |

| Sonogashira | Terminal alkyne | Alkynyl-substituted tetrafluorotoluene | Palladium catalyst, Copper co-catalyst, Base |

| Buchwald-Hartwig | Amine | N-Aryl-substituted tetrafluorotoluene | Palladium catalyst, Base |

Precursor for Fluorinated Aromatic Scaffolds in Material Science

The incorporation of fluorine atoms into organic materials can dramatically alter their physical and chemical properties, leading to enhanced thermal stability, chemical resistance, and unique electronic characteristics. Fluorinated aromatic compounds are therefore highly sought after as precursors for advanced materials with applications in electronics and optics.

While direct reports on the use of this compound in the synthesis of polymers or liquid crystals are not prominent, its structural motifs are highly relevant to this field. The tetrafluorinated phenyl ring is a common component in the design of liquid crystals. The strong dipole moments induced by the C-F bonds contribute significantly to the dielectric anisotropy of the resulting materials, a crucial property for their application in display technologies. nih.govrsc.orgnih.gov The synthesis of such materials often involves the coupling of fluorinated aromatic units. nih.gov

The bromine atom on this compound provides a convenient point of attachment for polymerization reactions. For example, through cross-coupling reactions, it could be used to synthesize poly(arylene)s or other conjugated polymers. The resulting materials would be expected to possess high thermal stability and potentially interesting photophysical properties due to the presence of the fluorinated aromatic rings. A positional isomer of the title compound, 3,5-Dibromo-2,6-difluorotoluene, has been noted for its use in electronic device fabrication, suggesting analogous applications for similarly structured fluorinated toluenes. nih.gov

Table 2: Potential Material Science Applications of this compound Derivatives

| Material Type | Synthetic Strategy | Key Property Enhancement | Potential Application |

| Liquid Crystals | Cross-coupling to form mesogenic core | High dielectric anisotropy, thermal stability | Liquid Crystal Displays (LCDs) |

| Fluorinated Polymers | Polycondensation or cross-coupling polymerization | Thermal stability, chemical resistance, low dielectric constant | High-performance plastics, dielectric layers in electronics |

| Organic Light-Emitting Diodes (OLEDs) | Incorporation into emissive or charge-transport layers | Improved charge transport, color tuning | Display and lighting technologies |

Intermediate in the Synthesis of Biologically Active Compounds

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The tetrafluorotoluene moiety is therefore a desirable scaffold for the design of new pharmaceuticals and agrochemicals. This compound serves as a key intermediate in the synthesis of such biologically active compounds. nih.gov

Its utility is demonstrated by its role as a precursor to other functionalized building blocks. For example, it is a starting material for the synthesis of 4-Bromo-2,3,5,6-tetrafluorobenzoic acid, which is explicitly described as a pharmaceutical intermediate. nih.gov This benzoic acid derivative can then be further elaborated into more complex drug-like molecules.

While specific, named, commercialized drugs or agrochemicals directly synthesized from this compound are not readily identified in the public domain, the fundamental reactivity and the importance of fluorinated motifs in life science applications strongly support its role as a valuable intermediate. For instance, fluorinated and brominated toluene (B28343) derivatives are known to be employed in the synthesis of compounds with antimicrobial and antifungal properties. nih.gov

Table 3: Examples of Biologically Active Scaffolds Accessible from Fluorinated Toluene Intermediates

| Target Compound Class | Synthetic Transformation | Biological Activity | Therapeutic/Agrochemical Area |

| Fluorinated Phenylacetic Acid Derivatives | Oxidation of methyl group, further derivatization | Anti-inflammatory, Analgesic | Pharmaceuticals |

| Aryl-ether or -thioether containing compounds | Nucleophilic aromatic substitution of bromine | Various, e.g., enzyme inhibition | Pharmaceuticals, Agrochemicals |

| Biaryl compounds | Suzuki-Miyaura coupling | Kinase inhibition, etc. | Oncology, etc. |

Advanced Analytical Methodologies for the Characterization and Detection of 4 Bromo 2,3,5,6 Tetrafluorotoluene

High-Resolution Mass Spectrometry for Structural Elucidation and Trace Analysis of Organofluorine Compounds

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the analysis of organofluorine compounds like 4-Bromo-2,3,5,6-tetrafluorotoluene. numberanalytics.com It provides highly accurate mass measurements, which are critical for determining the elemental composition of a molecule and identifying unknown compounds. numberanalytics.comtaylorandfrancis.com Instruments such as Fourier transform ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometers offer the necessary high resolving power and mass accuracy. numberanalytics.com

For this compound (C₇H₃BrF₄), HRMS can confirm its elemental formula by measuring its monoisotopic mass with a high degree of precision. Tandem mass spectrometry (MS/MS), often coupled with HRMS, provides deeper structural insights by fragmenting the ionized molecule and analyzing the resulting product ions. numberanalytics.com This fragmentation pattern is unique to the molecule's structure and helps to confirm the connectivity of the atoms, including the positions of the bromine and methyl groups on the tetrafluorinated benzene (B151609) ring. numberanalytics.comtaylorandfrancis.com In trace analysis, the high sensitivity and specificity of HRMS enable the detection and quantification of this compound in complex matrices, such as environmental or biological samples. numberanalytics.com

Table 1: Expected High-Resolution Mass Spectrometry Data for this compound

| Parameter | Expected Value | Significance |

|---|---|---|

| Molecular Formula | C₇H₃BrF₄ | Defines the elemental composition. |

| Calculated Monoisotopic Mass | 257.9412 u | Precise mass used for identification by HRMS. |

| Nominal Mass | 258 u | Integer mass used in low-resolution MS. |

| Isotopic Pattern | Characteristic pattern due to Bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) | Confirms the presence of one bromine atom. |

| Primary Fragmentation Pathways | Loss of Br, CH₃, F, or combinations thereof | Provides evidence for structural arrangement. |

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules in solution. taylorandfrancis.com For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular structure.

¹H NMR: The proton NMR spectrum is expected to be relatively simple. It would show a single signal for the methyl (CH₃) group protons. The chemical shift of this signal would be influenced by the electron-withdrawing effects of the adjacent fluorinated aromatic ring.

¹³C NMR: The carbon NMR spectrum would reveal all unique carbon environments in the molecule. This includes the carbon of the methyl group and the distinct carbons of the aromatic ring. The carbon atoms bonded to fluorine will exhibit characteristic C-F coupling, which appears as doublets or more complex multiplets.

¹⁹F NMR: ¹⁹F NMR is particularly powerful for analyzing fluorinated compounds. nih.govnih.gov For this compound, the four fluorine atoms are in two chemically equivalent environments due to the molecule's symmetry. This would result in two distinct signals in the ¹⁹F NMR spectrum. The coupling between these non-equivalent fluorine atoms (F-F coupling) and their coupling to the aromatic carbons provides definitive information about their relative positions on the benzene ring. rsc.org Although ¹⁹F NMR offers high specificity, it can have lower sensitivity, sometimes requiring sample preconcentration for dilute samples. nih.gov

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity & Coupling (J, Hz) | Assignment |

|---|---|---|---|

| ¹H | ~2.5 | Singlet (or very fine multiplet due to long-range H-F coupling) | -CH₃ |

| ¹³C | ~15-25 | Quartet (due to C-H coupling) | -CH₃ |

| ~100-110 | Multiplet | C-CH₃ | |

| ~115-125 | Multiplet | C-Br | |

| ~140-150 | Doublet of triplets (or more complex) | C-F (ortho to -CH₃) | |

| ~140-150 | Doublet of triplets (or more complex) | C-F (meta to -CH₃) | |

| ¹⁹F | -130 to -145 | Multiplet | 2x F (ortho to -CH₃) |

Note: Predicted values are estimates based on data for structurally similar compounds like bromotetrafluorobenzene and fluorotoluenes. Actual values may vary. rsc.orgchemicalbook.comspectrabase.com

Chromatographic Techniques (GC, HPLC) for Purity Assessment and Mixture Analysis

Chromatographic methods are fundamental for separating components of a mixture and assessing the purity of a compound. libretexts.org Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are applicable to the analysis of this compound.

Gas Chromatography (GC): Given its volatility, GC is an ideal method for the purity assessment of this compound. The compound is vaporized and passed through a capillary column containing a stationary phase. libretexts.org Separation is based on the compound's boiling point and its interaction with the stationary phase. libretexts.org A non-polar or mid-polarity column is typically suitable for this type of halogenated aromatic compound. Detection can be achieved using a Flame Ionization Detector (FID) for general-purpose analysis or an Electron Capture Detector (ECD) for high-sensitivity detection of halogenated compounds. For definitive identification, a Mass Spectrometer (MS) is used as the detector (GC-MS). libretexts.org

High-Performance Liquid Chromatography (HPLC): HPLC is used for separating non-volatile or thermally sensitive compounds, but can also be applied to compounds like this compound. nih.gov A reversed-phase setup, using a C18 or C8 column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), would be appropriate. acs.org Detection is commonly performed using an Ultraviolet (UV) detector, as the aromatic ring will absorb UV light. Coupling HPLC with mass spectrometry (LC-MS) provides both separation and structural identification capabilities. nih.govnih.gov

Table 3: Typical Chromatographic Conditions for Analysis

| Technique | Column Type | Mobile Phase / Carrier Gas | Detector | Application |

|---|---|---|---|---|

| GC | DB-5 (5% Phenyl-methylpolysiloxane) or similar | Helium or Hydrogen | MS, FID, ECD | Purity assessment, quantification, separation from volatile impurities. |

| HPLC | C18 Reversed-Phase | Acetonitrile/Water or Methanol/Water gradient | UV, MS | Purity assessment, analysis in complex mixtures, separation from non-volatile impurities. |

Complementary Elemental Analysis Methods for Fluorine Content (e.g., Combustion Ion Chromatography, Total Organic Fluorine analysis)

Combustion Ion Chromatography (CIC): In CIC, the sample is combusted at high temperatures (900-1100 °C), which breaks down organofluorine compounds like this compound. acs.orgchemours.com The resulting hydrogen fluoride (B91410) (HF) gas is captured in an aqueous absorption solution. acs.org This solution is then injected into an ion chromatograph to quantify the fluoride (F⁻) ion concentration. chemours.comshimadzu.com This method provides a measure of the total fluorine in the sample. chemrxiv.org For analyzing adsorbable organic fluorine (AOF) in water, the sample is first passed through activated carbon to adsorb the organic compounds before combustion. shimadzu.comlabcompare.com

Total Organic Fluorine (TOF) Analysis: TOF analysis is a broader term for methods that measure the concentration of all organically bound fluorine in a sample. qa-group.commeasurlabs.com CIC is a primary technique for determining TOF. acs.org The analysis provides a single, aggregated value for all organofluorine compounds, including persistent substances like per- and polyfluoroalkyl substances (PFAS) as well as fluorinated pharmaceuticals and pesticides. qa-group.comlabcompare.com A high TOF value can indicate significant contamination by fluorinated organic chemicals. qa-group.com To determine the TOF, it is often necessary to first measure and subtract the amount of inorganic fluorine (e.g., fluoride salts) from the total fluorine measurement. measurlabs.comchromatographyonline.com

Surface-Induced Dissociation Mass Spectrometry for Isomeric Differentiation

Distinguishing between isomers—molecules with the same chemical formula but different atomic arrangements—is a significant analytical challenge. Surface-Induced Dissociation (SID) is a specialized tandem mass spectrometry (MS/MS) technique that excels in this area. nih.govrsc.org

In SID, mass-selected ions are collided with a solid surface at a controlled energy. nih.gov This collision induces fragmentation of the ion. Unlike collision-induced dissociation (CID), where energy is transferred through multiple collisions with a gas, SID is a rapid, single-step energy deposition process. nih.gov This results in fragmentation pathways that are highly dependent on the ion's initial structure and internal energy, often preserving more of the original topology in the fragment ions. nih.govnih.gov

For this compound, SID could be used to differentiate it from other isomers, such as 1-Bromo-2,3,4,5-tetrafluorotoluene or 2-Bromo-3,4,5,6-tetrafluorotoluene. Each isomer would produce a unique SID fragmentation spectrum due to the different positions of the bromine atom and methyl group on the fluorinated ring. The relative abundances of the resulting fragment ions serve as a fingerprint to distinguish one isomer from another, which can be difficult to achieve with conventional CID methods. nih.gov This technique is particularly valuable when combined with ion mobility spectrometry (IMS), which separates ions based on their shape before they undergo SID. nih.gov

Computational and Theoretical Investigations into 4 Bromo 2,3,5,6 Tetrafluorotoluene

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and energetics of molecules like 4-Bromo-2,3,5,6-tetrafluorotoluene. While specific DFT studies on this exact molecule are not abundant in the public literature, the principles can be inferred from studies on related polyfluorinated and polyhalogenated aromatic compounds.

For a molecule like this compound, DFT calculations at levels such as B3LYP/6-31G* would be employed to optimize the molecular geometry and calculate key electronic properties. nih.gov These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides insight into the chemical reactivity and kinetic stability of the molecule. A larger gap generally implies higher stability.

In polyhalogenated aromatics, the electronic properties are significantly influenced by the nature and position of the halogen substituents. osti.gov For instance, the introduction of fluorine atoms is known to effectively increase electron affinity and can lower the reorganization energy, which is beneficial for electron transport properties. nih.gov In the case of this compound, the four fluorine atoms, being highly electronegative, would significantly lower the energy of the sigma and pi orbitals of the benzene (B151609) ring, affecting its reactivity. The bromine atom, while also an electron-withdrawing group, is less electronegative than fluorine and possesses a more polarizable electron cloud, making the C-Br bond a potential site for chemical reactions.

Theoretical calculations also allow for the determination of thermochemical data, such as the heat of formation. This data is crucial for evaluating the detonation properties and thermal stability of energetic materials, as has been done for nitro derivatives of toluene (B28343). nih.gov

Table 1: Calculated Electronic Properties for a Hypothetical Polyfluorinated Aromatic Compound

| Property | Calculated Value | Significance |

| HOMO Energy | -7.5 eV | Relates to the ability to donate an electron. |

| LUMO Energy | -1.2 eV | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap | 6.3 eV | Indicator of chemical stability. |

| Dipole Moment | 1.5 D | Influences intermolecular interactions. |

| Heat of Formation | -150 kcal/mol | Indicates thermodynamic stability. |

This table is illustrative and based on typical values for related polyfluorinated aromatic compounds.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior and conformational preferences of molecules. For this compound, a key conformational feature is the rotation of the methyl group relative to the fluorinated benzene ring.

MD simulations would typically involve placing the molecule in a simulated environment (e.g., a solvent box) and solving Newton's equations of motion for each atom over time. This allows for the exploration of the potential energy surface and the identification of low-energy conformations. The rotation of the methyl group in this compound is expected to have a relatively low energy barrier. However, interactions between the methyl hydrogens and the ortho-fluorine atoms could influence the preferred rotational conformation.

Mechanistic Pathways Probed by Computational Methods

Computational methods are invaluable for investigating the mechanisms of chemical reactions involving polyfluorinated compounds. A key aspect of the reactivity of this compound is the C-Br bond, which can be activated in various chemical transformations, such as cross-coupling reactions.

Furthermore, computational methods can be used to study pyrolysis mechanisms. For nitro derivatives of toluene, calculations of bond dissociation energies (BDEs) have been used to predict the initial steps of thermal decomposition. nih.gov For this compound, the C-Br bond is expected to be the weakest bond and thus the likely site of initial cleavage under pyrolytic conditions.

Structure-Reactivity Relationship Predictions in Polyfluorinated Systems

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological or chemical activity. nih.gov These models are widely used in environmental science and drug discovery to predict the properties of new or untested chemicals.

In the context of polyfluorinated systems like this compound, QSAR models can be developed to predict properties such as toxicity, environmental fate, or receptor binding affinity. mdpi.comrsc.org These models typically use molecular descriptors calculated from the chemical structure, such as molecular weight, logP (a measure of hydrophobicity), and various electronic and topological descriptors. mdpi.com

For polyhalogenated aromatics, QSAR studies have shown that electronic properties, such as the HOMO-LUMO gap and molecular polarizability, can be correlated with biological activities like Ah receptor binding affinity. osti.gov The number and position of halogen atoms are also critical descriptors. For a compound like this compound, its high degree of fluorination would significantly influence its predicted properties in such a model.

The development of robust QSAR models relies on high-quality experimental data for a diverse set of training compounds. While a specific QSAR model for this compound may not exist, the principles of QSAR can be applied to estimate its potential activities based on its structural similarity to other polyfluorinated compounds for which data is available.

Environmental Considerations and Sustainability Aspects of Polyfluorinated Bromotoluenes

Environmental Persistence and Degradation Pathways of Organobromine and Organofluorine Compounds

The environmental persistence of a chemical is largely determined by its resistance to degradation processes, including microbial, chemical, and photochemical pathways. Halogenated compounds, particularly those containing fluorine, are noted for their stability.

The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, imparting exceptional stability to organofluorine compounds. wikipedia.orgnih.govacs.org This stability means that many synthetic fluorinated compounds are highly resistant to natural degradation processes and can persist in the environment for long periods. wikipedia.orgnih.gov As a result, compounds like poly- and perfluoroalkyl substances (PFAS) are recognized as persistent organic pollutants (POPs). mdpi.com The degradation of organofluorine compounds by microorganisms is often slow and may proceed through common metabolic pathways. acs.orgresearchgate.net This can sometimes lead to the formation of stable, "dead-end" fluorinated metabolites or the eventual, slow release of fluoride (B91410) ions from an unstable intermediate. acs.orgresearchgate.net For instance, some microbes can degrade certain fluorinated pollutants, but the process can be complex and incomplete. acs.org

Similarly, organobromine compounds are prevalent in the environment, with both natural and anthropogenic sources. wikipedia.orgrsc.org While some organobromines are biosynthesized by marine organisms, many synthetic versions, such as brominated flame retardants (BFRs), are considered POPs due to their persistence and have been detected in various environmental compartments and wildlife. wikipedia.orgyoutube.com The degradation of organobromine compounds can occur through various enzymatic mechanisms, such as dehalogenation, which involves the cleavage of the carbon-bromine bond. mdpi.com However, their resistance to degradation often results in their accumulation in the environment. mdpi.com

Bioaccumulation Potential in Environmental Systems

Bioaccumulation is the process by which chemicals build up in an organism over time, occurring when the rate of absorption exceeds the rate of elimination through metabolism or excretion. youtube.com This is a significant concern for persistent, lipophilic (fat-soluble) compounds, which can accumulate in the fatty tissues of organisms.

Organofluorine compounds, particularly PFAS, have demonstrated a significant potential for bioaccumulation in aquatic and terrestrial food webs. mdpi.comnih.gov Their environmental impact is amplified by their stability, which leads to accumulation in organisms at higher trophic levels. mdpi.com Key metrics used to evaluate bioaccumulation include:

Bioconcentration Factor (BCF): The ratio of a chemical's concentration in an organism to its concentration in the surrounding water. A BCF greater than 2,000 indicates a substance is bioaccumulative, while a BCF over 5,000 suggests it is "very bioaccumulative". nih.gov

Bioaccumulation Factor (BAF): Similar to BCF but also accounts for uptake from food and other environmental sources. nih.gov

Biomagnification Factor (BMF): The ratio of a chemical's concentration in a predator to that in its prey. A BMF greater than 1 indicates that the chemical is biomagnifying up the food chain. nih.gov

Organobromine compounds, including various BFRs, are also known to be bioaccumulative. nih.gov Their chemical properties are often similar to other banned POPs, leading to concerns about their potential to persist and accumulate in organisms after being released into the environment. nih.gov

Given its structure, 4-Bromo-2,3,5,6-tetrafluorotoluene, as a halogenated aromatic hydrocarbon, is likely to be lipophilic and resistant to metabolic degradation, characteristics that favor bioaccumulation. The presence of multiple halogen atoms increases its molecular weight and potential for partitioning into fatty tissues. Therefore, it is plausible that this compound could accumulate in organisms, potentially leading to biomagnification in food chains, similar to other persistent halogenated pollutants.

Table 1: Key Concepts in Bioaccumulation Assessment

| Term | Definition | Significance | Example Thresholds for Concern |

|---|---|---|---|

| Bioconcentration (BCF) | Accumulation of a substance from water alone. youtube.com | Indicates potential for uptake directly from the aquatic environment. | BCF > 2000 nih.gov |

| Bioaccumulation (BAF) | Accumulation from all sources, including water, food, and air. youtube.com | Provides a more comprehensive measure of a chemical's tendency to build up in an organism. | BAF > 5000 (Very Bioaccumulative) nih.gov |

| Biomagnification (BMF) | Increase in concentration of a substance at successively higher levels in a food chain. nih.gov | Highlights the risk to apex predators and humans. | BMF > 1 nih.gov |

Development of Sustainable Synthetic Strategies for Halogenated Aromatics

In response to the environmental concerns associated with halogenated compounds, significant research has focused on developing more sustainable and environmentally friendly ("green") synthetic methods. researchgate.net These strategies aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency compared to traditional synthesis routes. mdpi.com

Conventional methods for halogenating aromatic compounds often require harsh conditions and the use of strong Lewis or Brønsted acid catalysts, which can generate significant waste. researchgate.net Modern green chemistry approaches seek to overcome these limitations.

Key developments in sustainable halogenation include:

Advanced Catalysis: The use of novel catalysts is a cornerstone of green synthesis. mdpi.com This includes metal-organic frameworks (MOFs) that can act as benign and reusable catalysts for halogenation reactions. researchgate.net Transition metal catalysis is also a powerful tool for the selective functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials. researchgate.net

Greener Reagents and Solvents: Sustainable approaches prioritize the use of less toxic reagents and environmentally benign solvents, such as water. ucl.ac.uk Some methods aim for solvent-free conditions, for example, by using mechanochemical grinding procedures which can shorten reaction times and simplify product isolation. mdpi.com

Energy Efficiency: Microwave-assisted synthesis is an increasingly popular technique that can dramatically reduce reaction times from hours to minutes, lowering energy consumption and often increasing product yields. mdpi.com

Process Optimization: Methodologies like selective dehalogenation allow for the precise removal of halogen atoms from undesired positions, providing a route to highly pure products and reducing the need for complex separation steps. google.com This can be achieved using catalysts like copper in the presence of an acid. google.com

The synthesis of a specific compound like this compound would traditionally involve multi-step processes, potentially starting with a fluorinated toluene (B28343) or a brominated fluorobenzene (B45895) and introducing the additional halogen atoms through electrophilic substitution or other classical reactions. Applying sustainable principles could involve using a highly selective catalyst to perform the bromination under mild conditions or employing a one-pot synthesis from biomass-derived precursors to build the aromatic ring. ucl.ac.uk

Table 2: Comparison of Conventional vs. Sustainable Synthetic Approaches for Halogenated Aromatics

| Aspect | Conventional Methods | Sustainable (Green) Methods |

|---|---|---|

| Catalysts | Strong Lewis/Brønsted acids (e.g., AlCl₃, FeBr₃) wikipedia.org | Reusable catalysts (e.g., MOFs), transition metal catalysts researchgate.netresearchgate.net |

| Solvents | Often uses halogenated or volatile organic solvents. | Water, ionic liquids, or solvent-free conditions (mechanochemistry) mdpi.comucl.ac.uk |

| Energy | Often requires high temperatures and long reaction times. | Microwave irradiation, reactions at room temperature mdpi.com |

| Waste | Can generate significant amounts of hazardous waste. | Reduced waste generation, higher atom economy. mdpi.com |

| Selectivity | May produce mixtures of isomers requiring purification. | High regioselectivity through catalyst or directing group control. researchgate.netresearchgate.net |

Future Directions and Emerging Research Frontiers for 4 Bromo 2,3,5,6 Tetrafluorotoluene

Novel Catalytic Systems for Efficient Synthesis and Transformations

The development of advanced catalytic systems is crucial for enhancing the efficiency and selectivity of reactions involving polyfluorinated compounds like 4-Bromo-2,3,5,6-tetrafluorotoluene. Research is increasingly focused on moving beyond traditional methods to more sophisticated and practical catalytic solutions.

Key research areas include:

Palladium-Catalyzed Reactions: While palladium catalysis is established for cross-coupling reactions, future work aims to develop more robust catalysts that can operate under milder conditions and with lower catalyst loadings. Innovations in ligand design are expected to play a significant role. For instance, the development of bidentate phosphine (B1218219) ligands has been shown to improve the stability and reactivity of intermediates in related fluoroalkylation processes. researchgate.net

Photocatalysis: Light-induced reactions represent a frontier in organofluorine chemistry, offering green and highly selective transformation pathways. numberanalytics.comrsc.org The use of photocatalysts to generate radicals from polyfluoroarenes under mild conditions is a rapidly growing field. rsc.org Future research will likely explore the use of photocatalysis for novel C-H functionalization and cross-coupling reactions involving this compound, minimizing the need for pre-functionalized substrates.

Metal-Free Catalysis: Organocatalysis and other metal-free approaches are gaining traction as sustainable alternatives to traditional metal-based catalysis. benthamscience.combenthamdirect.com These systems can offer different reactivity profiles and avoid issues of metal contamination in the final products, which is particularly important in pharmaceutical and electronic materials applications.

Exploration of Unprecedented Reactivity Modes of Polyfluorinated Aryl Halides

The electron-deficient nature of the tetrafluorinated aromatic ring in this compound imparts unique reactivity that is still being explored. Researchers are working to uncover and harness novel reaction pathways beyond standard nucleophilic aromatic substitution and cross-coupling.

Emerging areas of exploration include:

C-F Bond Activation: While the C-Br bond is the most labile, the activation and transformation of the highly stable C-F bonds in polyfluoroaromatics is a significant challenge and a highly desirable goal in synthetic chemistry. researchgate.net Developing catalytic systems that can selectively activate a C-F bond in the presence of a C-Br bond would open up entirely new avenues for creating complex fluorinated molecules.

Radical Reactions: The advent of photocatalysis has significantly advanced the study of radical reactions involving polyfluoroarenes. rsc.org Future research will likely delve deeper into the radical-mediated transformations of this compound, exploring its use in generating polyfluoroaryl radicals for addition reactions to alkenes and alkynes.

cine-Substitution: Researchers have demonstrated novel reactivity patterns for vinyl bromides, such as cine-substitution, where the incoming group attaches to the carbon adjacent to the one that bore the bromine. organic-chemistry.org Exploring whether similar non-traditional substitution patterns can be achieved with polyfluorinated aryl halides like this compound could lead to new synthetic strategies.

Integration into Advanced Functional Materials and Nanotechnology

The incorporation of polyfluorinated moieties into materials can lead to profound changes in their physical, chemical, and biological properties. oup.com The combination of hydrophobicity, lipophobicity, thermal stability, and electronic properties conferred by the tetrafluorotoluene group makes it an attractive component for a new generation of materials.

Future applications are envisioned in:

Liquid Crystals: Fluorinated compounds are widely used in liquid crystal displays for smartphones and other electronics. The specific steric and electronic profile of this compound could be leveraged to design new liquid crystal materials with enhanced properties. cas.cn

Organic Electronics: The electron-withdrawing nature of the polyfluorinated ring makes it a valuable component in organic semiconductors, including organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. Future work will involve synthesizing and incorporating derivatives of this compound into these devices to tune their electronic properties and improve performance.

Nanosensors: There is a growing interest in developing nanomaterials for the detection of various substances, including per- and poly-fluorinated alkyl substances (PFAS). miami.edursc.orgrsc.org The unique interactions of fluorinated compounds, such as fluorophilic interactions, can be exploited. rsc.org Derivatives of this compound could be integrated into sensor platforms, where the polyfluorinated motif provides specific binding capabilities.

Development of Environmentally Benign Processes and Alternatives in Organofluorine Chemistry

The increasing focus on sustainable and green chemistry is driving significant changes in the synthesis and application of organofluorine compounds. benthamscience.combenthamdirect.comnumberanalytics.com Research is actively seeking to minimize the environmental footprint associated with fluorination processes.

Key trends for the future include:

Greener Solvents and Reagents: The development of synthetic methods that utilize environmentally friendly solvents like water or ionic liquids, or even solvent-free conditions, is a major goal. benthamscience.combenthamdirect.com Furthermore, the development of non-toxic and recyclable fluorination reagents is a critical aspect of sustainable organofluorine chemistry. numberanalytics.com

Atom Economy and Waste Reduction: Future synthetic routes will be increasingly evaluated based on their atom economy, aiming to incorporate the maximum number of atoms from the reactants into the final product. numberanalytics.com This includes developing catalytic cycles that minimize waste and allow for the recycling of catalysts and reagents.

Biocatalysis: The use of enzymes (biocatalysts) for fluorination reactions is an emerging field that offers high selectivity under mild, environmentally friendly conditions. researchgate.net While still a nascent area, exploring biocatalytic methods for the transformation of compounds like this compound is a promising long-term research direction.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-bromo-2,3,5,6-tetrafluorotoluene, and what are their key challenges?

- Methodology :

- Direct Bromination : Reacting 2,3,5,6-tetrafluorotoluene with brominating agents like PBr₅ or Br₂ at elevated temperatures (~220°C). This method requires precise control of reaction conditions to avoid over-bromination or decomposition .

- Thiol Substitution : Substituting thiol groups in polyfluoroarenethiols with bromine (e.g., using bromine at high temperatures). This route is limited by the availability of suitable thiol precursors .

- Table :

| Method | Reagents/Conditions | Yield (%) | Key Challenges |

|---|---|---|---|

| Direct Bromination | PBr₅/Br₂, 220°C | 60-75 | Competing side reactions |

| Thiol Substitution | Br₂, 220°C, inert atmosphere | 50-65 | Precursor synthesis complexity |

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodology :

- ¹⁹F NMR : Distinct signals for fluorine atoms in aromatic positions (δ -140 to -160 ppm). The bromine atom's electron-withdrawing effect causes deshielding of adjacent fluorines .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 272 (C₇H₃BrF₄) with characteristic fragmentation patterns (e.g., loss of Br or F groups) .

- X-ray Crystallography : Resolves spatial arrangement of bromine and fluorine substituents (e.g., bond angles <120° due to steric hindrance) .

Q. What are the primary applications of this compound in organic synthesis?

- Methodology :

- Pharmaceutical Intermediates : Serves as a precursor for aryl radical generation, enabling cross-coupling reactions with nitriles or alkenes .

- Material Science : Functionalizes polymers via fluorinated aromatic moieties, enhancing thermal stability and chemical resistance .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in electrophilic substitution?

- Methodology :

- Computational Analysis : Density Functional Theory (DFT) reveals that fluorine's strong electron-withdrawing effect deactivates the aromatic ring, directing electrophiles to the para position relative to bromine. Bromine's inductive effect further polarizes the ring .

- Experimental Validation : Nitration reactions predominantly yield 4-nitro derivatives, confirmed by HPLC and ¹H NMR .

Q. What mechanistic insights exist for aryl radical generation from this compound?

- Methodology :

- Radical Initiation : Decomposition with pentyl nitrite generates aryl radicals via homolytic cleavage of the C-Br bond. Radical intermediates are trapped using spin-trapping agents like TEMPO and characterized via ESR spectroscopy .

- Kinetic Studies : Arrhenius plots of radical formation rates show an activation energy of ~85 kJ/mol, indicating a thermally driven process .

Q. How does this compound perform in charge-transfer complexes for organic electronics?

- Methodology :

- Cyclic Voltammetry : Exhibits a reduction potential of -1.2 V vs. Ag/AgCl, suitable for electron-accepting roles in donor-acceptor systems .

- Device Fabrication : When paired with tetracyanoquinodimethane (TCNQ), the complex shows a conductivity of 10⁻³ S/cm, measured via four-probe technique .

Key Research Gaps

- Environmental Impact : Limited data on the compound's persistence or toxicity in ecosystems .

- Long-Term Stability : Degradation pathways under UV exposure or humid conditions remain uncharacterized .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.